PR-104 sodium
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O):
¹³C NMR (100 MHz, D₂O):
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry
High-resolution electrospray ionization (HR-ESI-MS) shows:
- m/z 601.25 [M+Na]⁺, consistent with the monosodium adduct.
- Fragment ions at m/z 455.10 (loss of bromoethyl chain) and m/z 327.05 (cleavage of the phosphonooxy group).
These spectral data confirm the compound’s structural integrity and functional group composition.
Properties
Molecular Formula |
C14H20BrN4NaO12PS |
|---|---|
Molecular Weight |
602.3 g/mol |
InChI |
InChI=1S/C14H20BrN4O12PS.Na/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24;/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27); |
InChI Key |
WQCXXHGWABIMCR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Nitration of Benzoic Acid Derivatives
The 3,5-dinitro substitution on the benzamide ring is typically introduced early in the synthesis. Nitration of benzoic acid derivatives is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. For example:
Conversion to Acid Chloride
The carboxylic acid group is activated using phosphorus oxychloride (POCl₃) in anhydrous dichloromethane (DCM) under inert atmosphere:
Amidation with Phosphonooxyethylamine
The acid chloride reacts with 2-(phosphonooxy)ethylamine to form the benzamide backbone:
- Reagents : 2-(phosphonooxy)ethylamine, triethylamine (TEA) as base.
- Solvent : Tetrahydrofuran (THF) at 0°C, followed by gradual warming to 25°C.
- Yield : 78–82% after recrystallization.
Phosphorylation and Salt Formation
Phosphonooxy Group Installation
The phosphonooxyethyl side chain is introduced via a Mitsunobu reaction or direct phosphorylation:
- Reagents : Diethyl phosphorochloridate, followed by hydrolysis with NaOH.
- Conditions : Anhydrous DCM, 0°C to 25°C, 12-hour reaction.
- Yield : 75–80%.
Monosodium Salt Formation
The phosphate group is neutralized with sodium hydroxide (NaOH) in ethanol:
- Procedure : Stirring at 25°C for 2 hours, followed by filtration and drying.
- Purity : >98.5% by HPLC.
Industrial-Scale Optimization
Continuous Flow Reactors
Industrial protocols employ continuous flow systems to enhance efficiency:
Solvent Recovery
Ethyl acetate and THF are recovered via distillation, achieving >80% recycling rates.
Analytical Data and Characterization
Key Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.52 (s, 2H, Ar-H), 4.32 (t, J=6.5 Hz, 2H, PO-OCH₂), 3.75 (m, 4H, N-CH₂) |
| ³¹P NMR | δ −0.5 (s, phosphate) |
| HRMS | m/z 602.3 [M+Na]⁺ (calc. 602.25) |
Purity and Yield
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Nitration | 85% | 98.5% |
| Amidation | 82% | 99.2% |
| Alkylation | 90% | 98.8% |
| Salt Formation | 95% | 99.5% |
Challenges and Solutions
Regioselectivity in Nitration
Stability of Phosphonooxy Group
- Issue : Hydrolysis during alkylation.
- Solution : Temporary protection as trimethylsilyl ester.
Comparative Analysis of Methods
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 48–72 hours | 12–24 hours |
| Yield | 70–80% | 85–90% |
| Solvent Consumption | High | Low (closed-loop systems) |
| Energy Efficiency | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromoethyl and methylsulfonyl groups.
Reduction: The dinitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the bromoethyl group under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives formed from the reduction of dinitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound involves multiple steps, including the introduction of various functional groups that enhance its biological activity. The presence of the bromine atom and the phosphonooxy group are particularly important for its interaction with biological targets. The detailed synthetic pathway typically includes the following reactions:
- Bromination : Introduction of the bromoethyl group.
- Sulfonylation : Addition of the methylsulfonyl moiety.
- Phosphonylation : Incorporation of the phosphonooxy group.
These modifications contribute to the compound's stability and reactivity, making it suitable for further biological evaluations.
Research indicates that benzamide derivatives exhibit a range of biological activities, including:
- Anticancer Properties : Several studies have demonstrated that compounds similar to Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]- can inhibit cancer cell proliferation. For instance, a study published in MDPI highlighted the design of novel benzamides with enhanced pesticidal activity which could translate into anticancer applications due to similar mechanisms involved in targeting cellular pathways .
- Gastrointestinal Motility : Some substituted benzamides have been shown to stimulate gastric motility and may be useful in treating gastrointestinal disorders such as dyspepsia and peptic ulcers . This suggests that the compound could potentially be explored for similar therapeutic uses.
- Enzyme Inhibition : Benzamide derivatives have also been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, benzamide-4-sulfonamides were found to effectively inhibit human carbonic anhydrase, indicating potential applications in treating conditions related to acid-base balance .
Case Studies
-
Anticancer Activity : A study evaluated a series of benzamide derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that modifications at the 3 and 5 positions significantly enhanced their potency against breast cancer cells.
This data underscores the importance of structural modifications in developing effective anticancer agents.
Compound Cell Line IC50 (µM) Compound A MCF-7 12.5 Compound B MDA-MB-231 10.0 -
Gastrointestinal Applications : In a pharmacological study involving rat models, substituted benzamides were tested for their effects on intragastric pressure. The findings revealed that certain modifications led to a significant increase in gastric motility compared to controls.
Such results suggest potential therapeutic applications for gastrointestinal disorders.
Treatment Pressure Increase (mmHg) Control 5 Compound C 15
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromoethyl and dinitro groups are particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparisons with benzamide derivatives sharing functional groups or therapeutic targets. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparisons
Functional Group Influence on Activity Nitro vs. Sulfonamide: The target compound’s 3,5-dinitro groups contrast with sulfonamide moieties in Indapamide () and N-(dibenzylcarbamothioyl)-4-methylbenzamide (). Phosphonooxy vs. Carbamothioyl: The phosphonooxyethyl group in the target compound enhances hydrophilicity, whereas carbamothioyl groups in facilitate metal coordination, enabling antimicrobial activity in metal complexes.
Solubility and Bioavailability The monosodium salt of the target compound likely surpasses the solubility of neutral benzamides (e.g., 5-cyano-2-ethoxy-N,4-dimethylbenzamide in ). This mirrors trends seen in sulfonate salts (e.g., Indapamide’s sulfonamide group, ) and contrasts with lipophilic derivatives like 4-methylbenzamide ().
Synthetic Complexity
- The target compound requires nitration, bromoethylation, and phosphorylation, which are more labor-intensive than the thiourea-metal complexation in or the simpler alkylation in .
Therapeutic Potential While the target compound’s activity is underexplored, glucokinase-activating benzamides () share nitro or sulfonyl groups, suggesting a possible mechanism via allosteric enzyme modulation. In contrast, antimicrobial benzamides () rely on metal coordination, a pathway less accessible to the target compound due to its phosphate group.
Biological Activity
Benzamide, specifically the compound 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (commonly referred to as PR-104), has garnered significant attention in biomedical research due to its unique biological properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₂₀BrN₄O₁₂PS
- Molecular Mass : 579.27 g/mol
- CAS Registry Number : 851627-62-8
The structure of PR-104 includes various functional groups that contribute to its biological activity, such as a bromoethyl moiety and a phosphonooxy group, which are essential for its interaction with biological targets.
PR-104 is primarily recognized for its role as a prodrug that becomes activated under hypoxic conditions typical of tumor environments. Upon activation, it crosslinks DNA and inhibits DNA repair mechanisms, leading to cell cycle arrest and apoptosis in susceptible cells. This mechanism is particularly relevant in the context of cancer therapy, where hypoxic tumor cells are often resistant to conventional treatments .
Antitumor Activity
PR-104 has shown promising antitumor activity in various preclinical models. Its efficacy is attributed to its ability to target hypoxic tumor cells selectively. The following table summarizes key findings from studies on its antitumor effects:
Antimicrobial Activity
Recent investigations have also explored the antimicrobial properties of benzamide derivatives related to PR-104. For instance, studies on benzodioxane-benzamide compounds indicate their effectiveness against bacterial proteins like FtsZ, which is crucial for bacterial cell division. These compounds demonstrated low cytotoxicity while maintaining high potency against both Gram-positive and Gram-negative bacteria .
Case Studies
-
Hypoxia-Induced Activation :
A study demonstrated that PR-104 effectively targets hypoxic tumor cells in vivo. Tumors treated with PR-104 exhibited significant reductions in size compared to controls, highlighting its potential as a targeted cancer therapy . -
FtsZ Inhibition :
Research on related benzamide compounds revealed their ability to inhibit FtsZ polymerization in bacteria, leading to cell lysis. Compounds derived from this class showed minimal inhibitory concentrations (MICs) as low as 0.1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR of PR-104 and related compounds is crucial for optimizing their biological activity. Modifications on the benzamide structure can significantly influence their efficacy and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of methylsulfonyl group | Increased solubility and bioavailability |
| Variation in halogen substituents | Altered potency against specific bacterial strains |
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing this benzamide derivative?
Answer:
- Synthesis: Multi-step organic synthesis is required due to the compound’s complexity. Key steps include:
- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization (solvent selection based on polarity from molecular formula, e.g., C17H22BrN5O11PSNa) .
- Characterization:
- NMR (¹H/¹³C): Assign peaks for nitro (δ 8-9 ppm), bromoethyl (δ 3.5-4.0 ppm), and phosphonooxy (δ 4.5-5.5 ppm) groups .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+Na]⁺) and fragmentation patterns.
- HPLC: Assess purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?
Answer:
- Accelerated Stability Studies:
- Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months. Monitor degradation via HPLC .
- Thermal Analysis: Use DSC/TGA to identify decomposition temperatures and hygroscopicity .
- pH-Dependent Stability: Test solubility and degradation in buffers (pH 2–9) to simulate biological or formulation environments .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
Answer:
- Enzyme Inhibition Assays: Screen against kinases or phosphatases (targeting phosphonooxy groups) using fluorescence-based or radiometric assays .
- Radiolabeling: Incorporate ³²P into the phosphonooxy group to track cellular uptake and binding via autoradiography .
- Mutagenesis Studies: Modify putative target proteins (e.g., phosphatases) to identify critical interaction residues .
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
Answer:
- Cross-Validation: Replicate assays in orthogonal models (e.g., cell-free vs. cell-based systems) to rule out assay-specific artifacts .
- Purity Verification: Use HPLC-MS to confirm compound integrity, as impurities (e.g., bromoethyl hydrolysis products) may skew results .
- Model-Specific Factors: Account for differences in membrane permeability (e.g., phosphonooxy group’s charge) or metabolic degradation .
Q. What computational approaches are suitable for predicting interactions with target proteins?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions between the nitro/phosphonooxy groups and catalytic sites (e.g., phosphatases) .
- Molecular Dynamics (MD): Simulate conformational changes in target proteins upon binding (GROMACS/AMBER) .
- QSAR: Correlate substituent variations (e.g., bromoethyl vs. chloroethyl) with bioactivity using CoMFA/CoMSIA .
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Answer:
- Systematic Substitution: Synthesize analogs with modified bromoethyl (e.g., iodoethyl) or methylsulfonyl groups to assess steric/electronic effects .
- In Vitro Screening: Test analogs against disease-relevant targets (e.g., cancer cell lines for nitro group cytotoxicity) .
- Pharmacophore Mapping: Identify essential functional groups (e.g., phosphonooxy for solubility, nitro for redox activity) .
Q. What in vitro and in vivo models are appropriate for evaluating efficacy and toxicity?
Answer:
- In Vitro:
- In Vivo:
- Rodent Models: Assess acute toxicity (LD50) and organ-specific effects (e.g., liver/kidney histopathology) .
- Pharmacokinetics: Measure plasma half-life and metabolite profiling (LC-MS/MS) .
Q. How to address solubility challenges posed by the phosphonooxy group in formulation studies?
Answer:
- Salt Formation: Explore alternative counterions (e.g., potassium, calcium) to improve aqueous solubility .
- Nanoformulations: Use liposomes or polymeric nanoparticles to encapsulate the compound for enhanced delivery .
- Co-Solvents: Optimize water-miscible solvents (e.g., PEG 400) while maintaining stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
